molecular formula C12H8F3NO2S B5376339 2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide

Cat. No. B5376339
M. Wt: 287.26 g/mol
InChI Key: YJDNSXQKIKKQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide, also known as DFHBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.

Mechanism of Action

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide works by binding to specific targets in the body, such as enzymes or receptors, and inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects in laboratory experiments. These include inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and histone deacetylases (HDACs), which are involved in cancer. 2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its biological effects. However, like many chemical compounds, it also has limitations. 2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. Researchers may also explore the use of 2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide in combination with other drugs or therapies to enhance its effects. Additionally, further studies may be conducted to better understand the mechanisms of action of 2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide and its effects on specific targets in the body.

Synthesis Methods

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide can be synthesized by reacting 2,5-difluorobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Scientific Research Applications

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. It has been found to inhibit the activity of certain enzymes and receptors that are involved in these processes.

properties

IUPAC Name

2,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-7-9(14)4-5-11(12)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDNSXQKIKKQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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